molecular formula C11H9ClO B11905126 (4-Chloronaphthalen-2-yl)methanol

(4-Chloronaphthalen-2-yl)methanol

Cat. No.: B11905126
M. Wt: 192.64 g/mol
InChI Key: IOBCHKZSKRHDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloronaphthalen-2-yl)methanol typically involves the chlorination of naphthalene followed by a hydroxymethylation reaction. One common method is:

    Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4-chloronaphthalene.

    Hydroxymethylation: The 4-chloronaphthalene is then reacted with formaldehyde in the presence of a base like sodium hydroxide (NaOH) to introduce the hydroxymethyl group at the 2-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

    Bulk Chlorination: Large-scale chlorination of naphthalene using chlorine gas and a suitable catalyst.

    Continuous Hydroxymethylation: Continuous flow reactors are used for the hydroxymethylation step to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (4-Chloronaphthalen-2-yl)formaldehyde or (4-Chloronaphthalen-2-yl)carboxylic acid.

    Reduction: The compound can be reduced to (4-Chloronaphthalen-2-yl)methane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: (4-Chloronaphthalen-2-yl)formaldehyde, (4-Chloronaphthalen-2-yl)carboxylic acid.

    Reduction: (4-Chloronaphthalen-2-yl)methane.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

(4-Chloronaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloronaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloronaphthalen-1-yl)methanol: Similar structure but with the hydroxymethyl group at the 1-position.

    (4-Bromonaphthalen-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.

    (4-Methylnaphthalen-2-yl)methanol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(4-Chloronaphthalen-2-yl)methanol is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which influence its reactivity and interactions. This makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

IUPAC Name

(4-chloronaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBCHKZSKRHDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.